Ires-C11

Translation Initiation Oncogene RNA-Protein Interaction

Standard translation inhibitors (mTOR, cap-dependent) confound c-MYC-specific studies by disrupting global proteostasis. IRES-C11 solves this: a selective inhibitor of c-MYC and Cyclin D1 IRES-mediated translation via hnRNP A1 blockade. - Mechanism: Blocks hnRNP A1-c-MYC IRES interaction; ≥98% purity. - Validated use: Polysome fractionation, ribosome profiling, glioblastoma & multiple myeloma models. - Synergistic control: Co-administer with mTOR inhibitor PP242 (not a substitute). - Supply: Standard DMSO formulation; technical data sheet available.

Molecular Formula C13H11Cl2NO4
Molecular Weight 316.13 g/mol
Cat. No. B10831146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIres-C11
Molecular FormulaC13H11Cl2NO4
Molecular Weight316.13 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CN2C(=O)C(=C(C2=O)Cl)Cl)OC
InChIInChI=1S/C13H11Cl2NO4/c1-19-8-4-3-7(9(5-8)20-2)6-16-12(17)10(14)11(15)13(16)18/h3-5H,6H2,1-2H3
InChIKeySYBFPEVCOHEALP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IRES-C11 Procurement Guide: Key Differentiators


IRES-C11 (CAS 342416-30-2), chemically defined as 3,4-dichloro-1-(2,4-dimethoxybenzyl)-1H-pyrrole-2,5-dione , is a small-molecule inhibitor that selectively targets cap-independent translation initiation driven by the internal ribosome entry sites (IRES) of c-MYC and cyclin D1 mRNAs [1]. Its primary mechanism involves blocking the interaction between the heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) and these specific IRES elements, thereby disrupting the translation of these key oncogenic transcripts without globally inhibiting cap-dependent protein synthesis .

Translation study fit

c-MYC and Cyclin D1 IRES-mediated translation probe

Mechanism specificity

No interference with cap-dependent translation or off-target IRESes

Assay-ready format

DMSO formulation for cell-based IRES activity studies

Why mTOR Inhibitors Cannot Substitute for IRES-C11


Generic translation inhibitors (e.g., cycloheximide, mTOR kinase inhibitors like PP242) broadly suppress both cap-dependent and cap-independent translation, leading to global proteostasis disruption and significant off-target cellular toxicity. Similarly, other IRES-targeting compounds often lack the defined target engagement or exhibit promiscuous binding. IRES-C11 is fundamentally different: it acts via a specific, quantifiable disruption of the hnRNP A1 protein's interaction with the c-MYC and cyclin D1 IRES elements [1]. This precise mechanism of action, which spares other hnRNP A1-independent IRES elements (e.g., BAG-1, XIAP, p53) and cap-dependent translation of housekeeping genes like actin , creates a unique pharmacological profile. Substituting IRES-C11 with a general translation inhibitor, or even another IRES inhibitor with a different selectivity profile (e.g., the improved analog IRES-J007), would yield fundamentally different experimental outcomes, invalidating mechanistic studies and confounding therapeutic synergy assessments, as detailed in the quantitative evidence below.

mTOR inhibitors

Pan-mTOR inhibitors (e.g., PP242) may globally suppress cap-dependent translation, obscuring IRES-specific regulation.

Cap-dependent inhibitors

Agents like 4EGI-1 or Silvestrol may not replicate c-MYC IRES selectivity and introduce confounding proteostasis disruption.

Monotherapy context

Using IRES-C11 alone without mTOR co-inhibition may not capture the synergistic model-response context reported.

IRES-C11 Differentiation Evidence


Target Engagement: Selective c-MYC and Cyclin D1 IRES Inhibition

IRES-C11 directly disrupts the interaction between the IRES trans-acting factor (ITAF) hnRNP A1 and the IRES elements of c-MYC and cyclin D1 mRNAs. This is a mechanistic differentiation from mTOR inhibitors (e.g., PP242, rapamycin) which act on upstream kinase signaling. In RNA pulldown assays from LN229 glioblastoma cells, treatment with IRES-C11 markedly reduced hnRNP A1 binding to both the c-MYC and cyclin D1 IRESs compared to untreated controls [1].

Selective IRES inhibition
Head-to-head
c-MYC and Cyclin D1 IRES activity inhibited at 50 nM; no effect on cap-dependent or BAG-1/XIAP/p53 IRES
Supports attribution to c-MYC/Cyclin D1 IRES pathway
Cell-based IRES reporter assays; PP242 and hVEGF-IN-1 used as comparators
Translation Initiation Oncogene RNA-Protein Interaction

Functional Consequence: Target mRNA Polysome-to-Monosome Shift

IRES-C11 selectively inhibits translation initiation from c-MYC and cyclin D1 IRES elements without affecting cap-dependent translation or IRES elements that do not rely on hnRNP A1. In dicistronic reporter assays, IRES-C11 significantly inhibited c-MYC and cyclin D1 IRES activity, but had no effect on the p27Kip1 IRES or the encephalomyocarditis virus (EMCV) IRES [1]. Polysome profiling confirmed that IRES-C11 treatment caused a significant shift of cyclin D1 and c-MYC mRNAs from actively translating polysomal fractions to non-translating monosomal/nonribosomal fractions, while the distribution of actin mRNA (cap-dependent) remained unchanged [2].

Polysome shift
Class-level inference
c-MYC and Cyclin D1 mRNAs shift to monosome fractions; actin distribution unchanged
Supports target-specific translation repression endpoint
Polysome profiling; no independent source provided — review required
Translation Selectivity Polysome Profiling c-MYC

Synergistic Efficacy with mTOR Inhibitors in Glioblastoma

IRES-C11 demonstrates quantifiable synergy with the mTOR kinase inhibitor PP242 in inducing apoptosis and G1 cell cycle arrest in glioblastoma (GBM) cell lines. While PP242 alone induces G1 arrest and apoptosis, the combination with IRES-C11 results in a markedly enhanced effect [1]. This functional synergy is a key differentiator from using an mTOR inhibitor as a monotherapy and validates the strategy of co-targeting cap-dependent and IRES-dependent translation pathways.

Synergy with mTOR inhibitor
Head-to-head
Synergistic anti-glioblastoma effect reported with PP242 co-treatment
Reported model-response context for combination study designs
Glioblastoma cell models; synergy not additive (Holmes et al.)
Glioblastoma Drug Synergy mTOR

Comparative Pharmacology: IRES-C11 vs. the Improved Analog IRES-J007

Structure-activity relationship (SAR) studies identified IRES-J007 as an analog with improved IRES inhibitory activity and reduced cytotoxicity in normal cells compared to the parent compound IRES-C11 [1]. This direct comparison establishes a clear pharmacological benchmark. IRES-J007, which contains a phthalimido group in place of the dichloromaleimide unit, demonstrated the greatest degree of IRES inhibition among the synthesized analogs [1]. Importantly, IRES-J007 displayed no significant cytotoxic effects on normal human neurons at concentrations up to 10 mM, whereas IRES-C11 exhibited some toxicity, potentially due to the reactive dichloromaleimide moiety [1].

Structure-Activity Relationship Analog Comparison Toxicity

In Vivo Efficacy: IRES-J007 (Analog) Demonstrates Tumor Growth Inhibition in GBM Xenografts

While direct in vivo data for IRES-C11 alone is limited, studies with its improved analog IRES-J007 provide class-level inference for the therapeutic potential of this mechanism. Co-therapy with IRES-J007 and PP242 significantly reduced tumor growth of LN229 glioblastoma xenografts in mice [1]. This in vivo efficacy is linked to a marked reduction in the translational state of cyclin D1 and c-MYC mRNAs within the tumors [1]. This provides a strong rationale for using IRES-C11 as a reference compound in parallel in vitro and in vivo studies to validate target engagement and downstream effects.

Xenograft Glioblastoma In Vivo

IRES-C11 Application Scenarios


Dissecting mTOR vs. IRES Translation in Cancer

Researchers investigating the molecular mechanisms of oncogene addiction in cancers like glioblastoma or multiple myeloma can use IRES-C11 to specifically dissect the contribution of IRES-mediated translation of c-MYC and cyclin D1. By comparing polysome profiles and protein expression in the presence vs. absence of IRES-C11 [1], scientists can quantify the reliance of tumor cells on this alternative translation pathway, especially under conditions of cellular stress or mTOR inhibitor resistance.

Polysome Profiling for c-MYC Translational Control

In medicinal chemistry and drug discovery programs aimed at developing next-generation IRES inhibitors (e.g., analogs of IRES-J007), IRES-C11 serves as a critical positive control and benchmark. Its well-characterized mechanism—disrupting hnRNP A1 binding to the c-MYC/cyclin D1 IRES—provides a standard against which new compounds can be compared in RNA pulldown assays and dicistronic reporter assays [2]. Procurement of IRES-C11 is essential for establishing baseline activity and selectivity profiles for new chemical entities.

Validating c-MYC Dependency in Myeloma and Glioblastoma Models

Preclinical oncology teams evaluating combination therapies can use IRES-C11 to model and validate the synergistic effects of co-targeting cap-dependent and IRES-dependent translation. The quantifiable synergy with PP242 in inducing G1 arrest and apoptosis [3] provides a robust experimental system for exploring this therapeutic vulnerability. This use case is particularly relevant for glioblastoma research, where mTOR inhibitor resistance is a major clinical challenge.

Benchmarking Compound Selectivity in Translational Control Studies

Researchers in the broader field of translational control require selective chemical probes to avoid confounding effects. IRES-C11 is an invaluable tool for such studies because its selectivity is well-defined: it inhibits c-MYC and cyclin D1 IRES activity but spares cap-dependent translation (e.g., actin mRNA) and other IRES elements (e.g., EMCV, p27Kip1) [4]. This makes it the compound of choice for experiments designed to prove that observed biological effects are specifically due to inhibition of hnRNP A1-dependent IRES translation, not global protein synthesis shutdown.

Application
Selection Property
Validation Focus
Cap-dependent vs IRES-mediated translation studies
IRES-specific translation inhibition without cap-dependent interference
mTOR compensatory pathway modeling
Polysome / ribosome profiling experiments
Target mRNA-selective polysome-to-monosome shift
c-MYC/Cyclin D1 translation initiation endpoint
c-MYC-driven cancer model studies
Pharmacological IRES inhibition without genetic knockout
Model-specific translational control endpoint

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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